molecular formula C23H25NO2 B1385488 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline CAS No. 1040688-86-5

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline

Cat. No.: B1385488
CAS No.: 1040688-86-5
M. Wt: 347.4 g/mol
InChI Key: BKALZQPYCNOMPI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a benzyloxy group attached to the third position of the aniline ring and a propoxybenzyl group attached to the nitrogen atom. These structural features impart unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline typically involves a multi-step process. One common synthetic route starts with the preparation of the benzyloxy aniline intermediate. This can be achieved by reacting aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting benzyloxy aniline is then subjected to a nucleophilic substitution reaction with 3-propoxybenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-N-(3-propoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The benzyloxy and propoxybenzyl groups can influence the compound’s binding affinity to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-N-(3-methoxybenzyl)aniline: Similar structure but with a methoxy group instead of a propoxy group.

    3-(Benzyloxy)-N-(3-ethoxybenzyl)aniline: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

3-(Benzyloxy)-N-(3-propoxybenzyl)aniline is unique due to the presence of the propoxy group, which can impart different chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-phenylmethoxy-N-[(3-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO2/c1-2-14-25-22-12-6-10-20(15-22)17-24-21-11-7-13-23(16-21)26-18-19-8-4-3-5-9-19/h3-13,15-16,24H,2,14,17-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKALZQPYCNOMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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